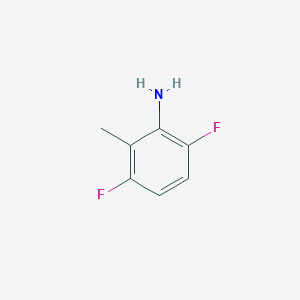
3,6-Difluoro-2-methylaniline
カタログ番号 B1380739
CAS番号:
1515352-04-1
分子量: 143.13 g/mol
InChIキー: MDITWCBKTOPBBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anilines are a class of compounds that are derivatives of ammonia and contain a phenyl group. In the case of “3,6-Difluoro-2-methylaniline”, it would be an aniline with fluorine atoms at the 3rd and 6th positions and a methyl group at the 2nd position on the phenyl ring .
Molecular Structure Analysis
The molecular structure of “3,6-Difluoro-2-methylaniline” would consist of a phenyl ring with fluorine atoms at the 3rd and 6th positions and a methyl group at the 2nd position. The presence of these substituents would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an aniline derivative, “3,6-Difluoro-2-methylaniline” would likely undergo reactions similar to those of other anilines, such as acylation, alkylation, and diazotization .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6-Difluoro-2-methylaniline” would be influenced by the presence of the fluorine and methyl groups. For instance, the electronegativity of the fluorine atoms would likely affect the compound’s reactivity .科学的研究の応用
Spectroscopic Analysis and Molecular Structure
- Fourier Transform Infrared and Raman Spectroscopy : Studies involving similar compounds, such as 2-chloro-4-methylaniline and 2-chloro-6-methylaniline, have utilized Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy for vibrational analysis and structure determination. These techniques could potentially be applied to 3,6-Difluoro-2-methylaniline for similar purposes (Arjunan & Mohan, 2009).
Chemical Synthesis and Modifications
- Nucleobase-Specific Hybridization Probes : Analogous compounds like 3-fluoro-6-methylaniline nucleosides have been synthesized and studied for their ability to form mercury-mediated base pairs, hinting at potential applications of 3,6-Difluoro-2-methylaniline in nucleotide chemistry (Aro-Heinilä, Lönnberg, & Virta, 2019).
Environmental Toxicology and Biomarker Identification
- Metabonomic Toxicity Assessment : Research on similar fluorinated anilines, like 4-fluoroaniline and 3,5-difluoroaniline, has been conducted using high-resolution 1H NMR spectroscopy to identify potential biomarkers of xenobiotic toxicity, which could be relevant for studying the environmental impact of 3,6-Difluoro-2-methylaniline (Bundy et al., 2002).
Synthetic Applications
- Synthesis of Fluorinated Compounds : The synthesis of new fluorinated dihydropyridines and pyridines using electrophilic fluorination techniques, as explored in related studies, can be a potential synthetic application for 3,6-Difluoro-2-methylaniline (Pikun et al., 2020).
Regiocontrol in Chemical Reactions
- Influence of Fluorine in Synthesis : The role of fluorine atoms in directing regiocontrol during chemical reactions, as demonstrated in the synthesis of certain fluorinated aniline derivatives, suggests a possible area of investigation for 3,6-Difluoro-2-methylaniline (Thornton & Jarman, 1990).
Molecular and Spectroscopic Investigations
- Vibrational Spectra and Molecular Structure Studies : Investigations into the vibrational spectra and molecular structures of similar compounds like 2-chloro-5-methylaniline provide a framework that could be applied to 3,6-Difluoro-2-methylaniline for detailed structural analysis (Karabacak, Karagöz, & Kurt, 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
3,6-difluoro-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDITWCBKTOPBBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
8-Bromo-5-chloroquinolin-4-ol
1388041-08-4
5-(3-Bromophenyl)pyridin-2-amine
1369347-48-7
2-(Cyclopropylmethyl)pyrimidin-5-amine
1514480-20-6
Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate
1534779-33-3

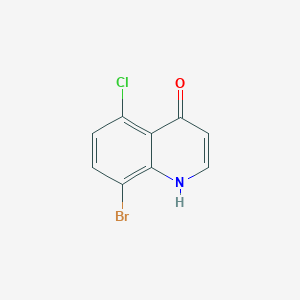
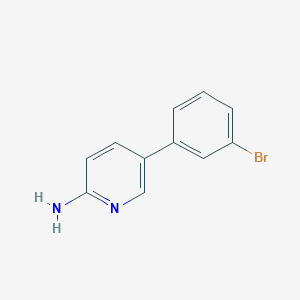
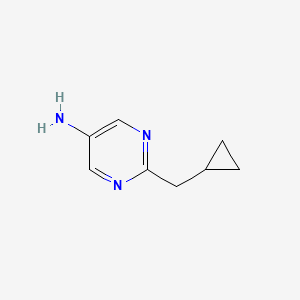
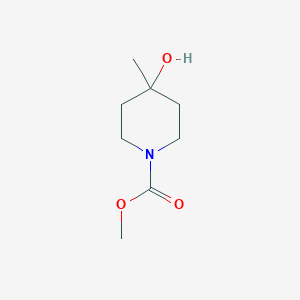
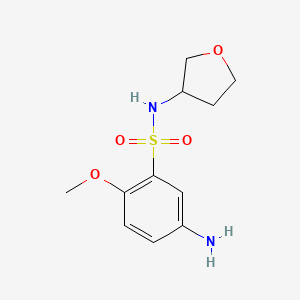
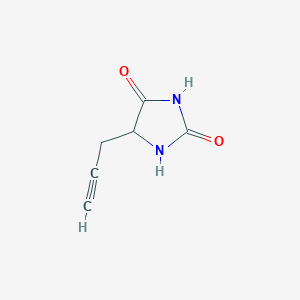
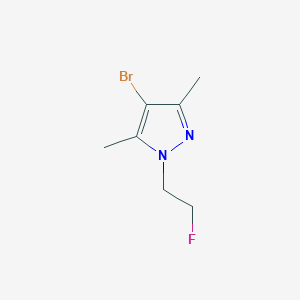

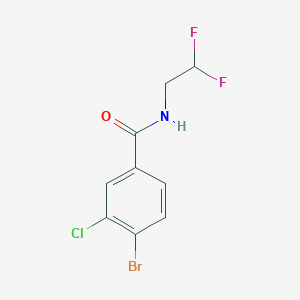
![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)
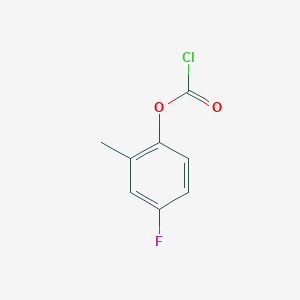
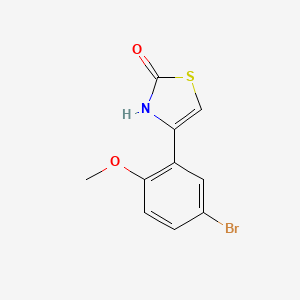
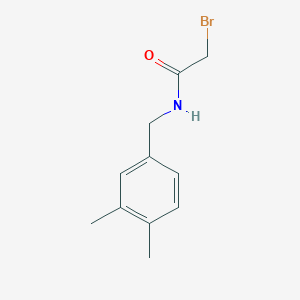
![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)